Bis(2-cyanoethyl) diisopropylphosphoramidite

Catalog No.
S675916
CAS No.
102690-88-0
M.F
C12H22N3O2P
M. Wt
271.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-cyanoethyl) diisopropylphosphoramidite

CAS Number

102690-88-0

Product Name

Bis(2-cyanoethyl) diisopropylphosphoramidite

IUPAC Name

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C12H22N3O2P

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3

InChI Key

LDHWBEHZLFDXCU-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N

Synonyms

Bis(2-cyanoethoxy)(diisopropylamino)phosphine, Bis(2-cyanoethoxy)-N,N-diisopropylaminophosphine;

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N

Oligodeoxynucleotide Synthesis

Bis(2-cyanoethyl) diisopropylphosphoramidite (Bイス(2-シアノエチル)ジイソプロピルホスホラミデート, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite), also known as phosphoramidite or amidite, is a key reagent in oligonucleotide synthesis. Oligonucleotides are short, single-stranded segments of DNA or RNA used in various scientific research applications, such as:

  • Gene sequencing and analysis
  • Polymerase chain reaction (PCR)
  • Development of gene therapies and diagnostics

Bイス(2-シアノエチル)ジイソプロピルホスホラミデート plays a crucial role in the process of building these oligonucleotides by acting as a phosphorylating agent. It introduces a phosphate group, the building block of nucleic acids, onto the growing oligonucleotide chain. This process is achieved through a series of chemical reactions known as solid-phase synthesis.

Advantages of Bイス(2-シアノエチル)ジイソプロピルホスホラミデート

Bイス(2-シアノエチル)ジイソプロピルホスホラミデート is widely used in oligonucleotide synthesis due to several advantages:

  • High coupling efficiency: It efficiently reacts with the growing oligonucleotide chain, minimizing the formation of undesired side products.
  • Stability: It is relatively stable under the reaction conditions used in solid-phase synthesis.
  • Scalability: The process can be easily scaled up to produce large quantities of oligonucleotides.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H301+H311+H331 (95%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Bis(2-cyanoethyl)-N,N-diisopropyl phosphoramidite

Dates

Modify: 2023-08-15

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